

Technical Guide: Physicochemical Properties of 4-Ethylbenzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylbenzoyl chloride*

Cat. No.: B099604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **4-Ethylbenzoyl chloride**, specifically its boiling point and density. The document outlines standard experimental protocols for the determination of these properties and includes logical workflow diagrams for clarity.

Quantitative Data Summary

The following table summarizes the reported boiling point and density of **4-Ethylbenzoyl chloride**.

Property	Value	Conditions	Reference
Boiling Point	235-236 °C	at standard atmospheric pressure	[1][2][3][4]
155-156 °C	at 22 mmHg	[1]	
118-119 °C	at 1.73 kPa	[3]	
Density	1.147 g/mL	at 25 °C	[1][3][4][5]

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are crucial for result replication and validation. Standard laboratory procedures are described below.

2.1 Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^{[3][6]} Common methods for its determination include the distillation method and the Thiele tube method.^[7]

2.1.1 Simple Distillation Method

This method is suitable when a relatively larger sample volume (at least 5 mL) is available and also serves to purify the liquid.^{[3][8]}

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
- Procedure:
 - Place the **4-Ethylbenzoyl chloride** sample into the distillation flask along with a few boiling chips to ensure smooth boiling.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - Begin heating the flask gently.
 - Record the temperature when the liquid is actively boiling and the temperature reading on the thermometer stabilizes as the vapor condenses and collects in the receiving flask.
 - Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.^[1]

2.1.2 Thiele Tube Method

This microscale method is ideal when only a small amount of the substance is available.^[7]

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
- Procedure:
 - Fill the small test tube with a small amount of **4-Ethylbenzoyl chloride**.
 - Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
 - Attach the test tube to a thermometer.
 - Place the thermometer and attached tube into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
 - Heat the side arm of the Thiele tube gently.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Stop heating when a steady stream of bubbles is observed.
 - The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube as the apparatus cools.^[7]

2.2 Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids like **4-Ethylbenzoyl chloride**, this can be determined with high accuracy using a pycnometer or by direct mass and volume measurements.

2.2.1 Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, which allows for precise density measurements.

- Apparatus: Pycnometer, analytical balance.
- Procedure:

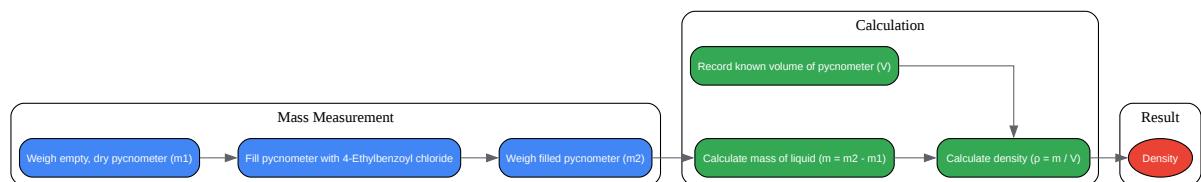
- Measure and record the mass of the clean, dry, and empty pycnometer.
- Fill the pycnometer with **4-Ethylbenzoyl chloride**, ensuring no air bubbles are trapped.
- Place the stopper and allow any excess liquid to exit through the capillary.
- Carefully wipe the outside of the pycnometer dry.
- Measure and record the mass of the pycnometer filled with the liquid.
- The mass of the liquid is the difference between the filled and empty pycnometer masses.
- Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

2.2.2 Mass by Volume Method

A straightforward method for determining density involves measuring the mass of a known volume of the liquid.

- Apparatus: Graduated cylinder or volumetric pipette, beaker, analytical balance.
- Procedure:
 - Measure and record the mass of an empty, dry beaker.
 - Using a graduated cylinder or a more accurate volumetric pipette, measure a specific volume of **4-Ethylbenzoyl chloride** and transfer it to the beaker.
 - Measure and record the mass of the beaker containing the liquid.
 - Calculate the mass of the liquid by subtracting the mass of the empty beaker.
 - Determine the density by dividing the calculated mass by the measured volume.[\[9\]](#)

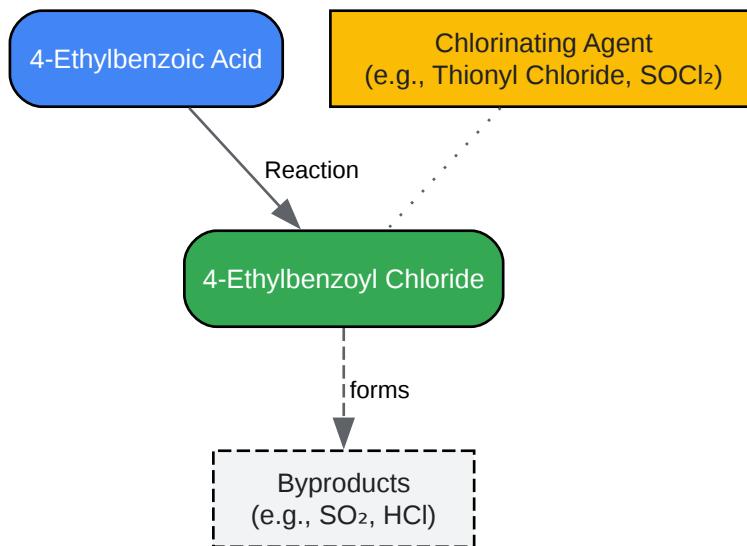
Visualized Workflows and Logical Relationships


3.1 Experimental Workflow for Boiling Point Determination (Thiele Tube Method)

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

3.2 Experimental Workflow for Density Determination (Pycnometer Method)



[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

3.3 Logical Relationship: Synthesis of 4-Ethylbenzoyl Chloride

4-Ethylbenzoyl chloride is typically synthesized from 4-ethylbenzoic acid. The following diagram illustrates this common synthetic route.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Ethylbenzoyl Chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. homesciencetools.com [homesciencetools.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. mt.com [mt.com]
- 5. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemconnections.org [chemconnections.org]
- 9. wjec.co.uk [wjec.co.uk]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Ethylbenzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099604#boiling-point-and-density-of-4-ethylbenzoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com